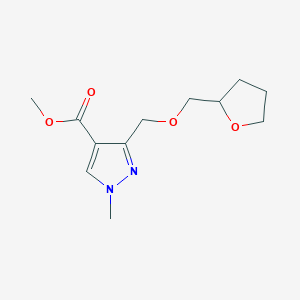![molecular formula C8H11ClF3N3O2 B2822255 2-Amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride CAS No. 2243503-26-4](/img/structure/B2822255.png)
2-Amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride, also known as TFMPB, is a chemical compound that has been extensively researched in the scientific community. It is a pyrazole derivative that has shown potential in various applications, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Polymer Modification and Medical Applications
Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through a condensation reaction with various amine compounds, including 2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid, to form amine-treated polymers. This modification increased the swelling degree of the polymers, suggesting a potential for enhanced drug delivery applications. The thermal stability of the modified polymers was also improved, indicating their suitability for various medical applications. The synthesized polymeric compounds showed significant antibacterial and antifungal activities, making them promising candidates for medical applications such as wound dressings and tissue engineering scaffolds (Aly & El-Mohdy, 2015).
Idiopathic Pulmonary Fibrosis Treatment
A series of 3-aryl(pyrrolidin-1-yl)butanoic acids, structurally related to 2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid, were synthesized and evaluated for their affinity against various integrins. An analog was identified with high affinity and selectivity for the αvβ6 integrin, which is implicated in the pathological fibrosis observed in idiopathic pulmonary fibrosis (IPF). This compound showed promising pharmacokinetic properties for inhaled dosing, suggesting its potential as a therapeutic agent for IPF treatment (Procopiou et al., 2018).
Synthetic Ion Channels
4-oxo-4-[5-(trifluoromethyl)-1H-pyrazol-4-ylmethoxy]butanoic acid was utilized as a photolabile protecting group to demonstrate the optical gating of synthetic ion channels. These channels, when irradiated with UV light, exhibited controlled transport of ionic species due to the photo-induced conversion of hydrophobic to hydrophilic groups within the channels. This innovation paves the way for the development of light-controlled release systems, sensors, and information processing devices in nanofluidics and drug delivery applications (Ali et al., 2012).
Fluorescent Property Evaluation
1,3,5-Triaryl-2-pyrazolines, which include structures derived from 2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid, were synthesized and found to exhibit fluorescence properties. These compounds, upon irradiation with ultraviolet light, showed emission in the blue region of the visible spectrum. This fluorescence characteristic makes them suitable for applications in optical materials, biological labeling, and sensing technologies (Hasan et al., 2011).
properties
IUPAC Name |
2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2.ClH/c9-8(10,11)6-4(3-13-14-6)1-2-5(12)7(15)16;/h3,5H,1-2,12H2,(H,13,14)(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNQJPMDXLGSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCC(C(=O)O)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2822178.png)
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2822179.png)
![Methyl 5-[(4-propylphenoxy)methyl]-2-furoate](/img/structure/B2822180.png)
![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid](/img/structure/B2822181.png)




![methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2822189.png)

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822192.png)

